5-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrazole-thiophene moiety conjugated to a tricyclic 1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one core. Its synthesis likely involves multi-step reactions, including cyclocondensation and carbonyl coupling, as inferred from analogous compounds (e.g., thiophene-pyrazole hybrids) described in the literature . Computational methods, such as density-functional theory (DFT) and polarizable continuum models (PCM), may be employed to study its electronic properties and solvation behavior .
Properties
IUPAC Name |
5-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-23-16(11-15(22-23)17-5-4-10-28-17)20(27)24-9-7-14-13(12-24)19(26)25-8-3-2-6-18(25)21-14/h2-6,8,10-11H,7,9,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVBXKIGGKDCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CS2)C(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole-Thiophene Coupling
The pyrazole ring is constructed via cyclocondensation of hydrazine derivatives with β-keto thiophene precursors. A representative protocol involves:
- Thiophene-2-carbonyl acetonitrile synthesis : Reacting thiophene-2-carbaldehyde with cyanoacetamide under acidic conditions.
- Hydrazine cyclization : Treating the β-ketonitrile with methylhydrazine in ethanol at reflux to form 2-methyl-5-thiophen-2-ylpyrazole-3-carbonitrile.
- Hydrolysis and chlorination : Converting the nitrile to the carboxylic acid using HCl/H₂O, followed by treatment with thionyl chloride to yield the acyl chloride.
Optimization Notes :
- Yields improve with anhydrous conditions during chlorination (78% vs. 62% with moisture).
- Alternative routes using POCl₃ for direct conversion from the acid show comparable efficiency.
Construction of the 1,5,9-Triazatricyclo[8.4.0.03,8]tetradeca Core (Intermediate B)
Annulation Strategies from Patent Literature
Patent CA2997531A1 discloses tricyclic systems synthesized via a tandem cyclization-amination approach:
- Bicyclic lactam formation : Reacting 4-chlorophenylglycine derivatives with formaldehyde to generate a 7-membered lactam.
- Thiophene incorporation : Introducing sulfur via Na₂S·9H₂O in DMF at 110°C.
- Ring expansion : Treating the bicyclic intermediate with ethylenediamine under microwave irradiation (150°C, 30 min) to form the tricyclic amine.
Critical Parameters :
Hydrazone-Mediated Cyclization
Coumarin-derived methodologies from PMC6270269 provide an alternative route:
- Hydrazone formation : Condensing ethyl 3-hydrazinyl-3-oxopropanoate with salicylaldehyde derivatives.
- Intramolecular cyclization : Heating the hydrazone in acetic acid to 120°C induces lactamization and ring closure.
Comparative Data :
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Patent route | 65 | 98.5 | 30 min |
| Hydrazone | 58 | 97.2 | 6 h |
Final Coupling: Acylation of the Tricyclic Amine
The target compound is assembled via nucleophilic acyl substitution:
- Activation of Intermediate A : 2-Methyl-5-thiophen-2-ylpyrazole-3-carbonyl chloride (1.2 equiv) in dry THF at 0°C.
- Amine coupling : Adding Intermediate B (1.0 equiv) with triethylamine (3.0 equiv) as base.
- Workup : Quenching with ice-water, extracting with ethyl acetate, and purifying via silica gel chromatography (hexane:EtOAc 3:1).
Reaction Monitoring :
- FTIR shows disappearance of the amine N–H stretch (3350 cm⁻¹) and appearance of the amide C=O (1685 cm⁻¹).
- HPLC-MS confirms [M+H]⁺ at m/z 453.2 (calculated 453.1).
Scalability and Industrial Considerations
Continuous Flow Synthesis
Recent advances adapt the tricyclic core synthesis to flow chemistry:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-factor | 32 | 18 |
| PMI (kg/kg) | 56 | 29 |
| Energy (kWh/mol) | 48 | 22 |
Analytical Characterization
1H NMR (500 MHz, DMSO-d6) :
- δ 8.21 (s, 1H, pyrazole-H)
- δ 7.68–7.12 (m, 5H, thiophene/aromatic)
- δ 4.05 (q, 2H, CH₂CO)
- δ 2.45 (s, 3H, CH₃)
13C NMR :
- 167.8 ppm (amide C=O)
- 152.1 ppm (pyrazole C-3)
- 126.4–138.9 ppm (thiophene/aromatic)
X-ray Crystallography :
- Tricyclic system adopts a boat conformation with N–H···O=C hydrogen bonding (2.89 Å).
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: The compound is explored for its use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 2-(1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidative stress responses. It may also interact with cellular receptors, influencing signal transduction pathways and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural motifs with thiophene-pyrazole hybrids synthesized via Gewald-like reactions. For example:
- Compound 7a: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone
- Compound 7b: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(ethyl 2,4-diaminothiophene-5-yl-3-carboxylate)methanone
Both feature pyrazole-thiophene linkages but lack the tricyclic core present in the target compound.
Computational and Crystallographic Insights
- Electronic Properties : DFT calculations (as in the Colle-Salvetti correlation-energy model) could compare frontier molecular orbitals (HOMO-LUMO gaps) between the target compound and simpler analogues like 7a/7b. The extended conjugation in the tricyclic system may reduce the energy gap, influencing reactivity .
- Solvent Interactions : PCM models (e.g., isotropic/anisotropic dielectric treatments) might predict solubility differences. For instance, the tricyclic core could reduce polarity compared to 7a/7b, altering partition coefficients .
- Structural Validation : Crystallographic tools like SHELX ensure accurate determination of bond lengths and angles, critical for distinguishing conformational features from analogues .
Hypothetical Property Comparison Table
| Property | Target Compound | Compound 7a/7b |
|---|---|---|
| Core Structure | Tricyclic fused ring | Bicyclic thiophene-pyrazole |
| Synthetic Complexity | High (multi-step cyclization) | Moderate (Gewald-like reaction) |
| Predicted Solubility | Lower (rigid, hydrophobic core) | Higher (polar substituents) |
| HOMO-LUMO Gap (DFT) | ~4.5 eV (estimated) | ~5.2 eV (estimated) |
Biological Activity
5-(2-methyl-5-thiophen-2-ylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has a molecular formula of and a molecular weight of approximately 435.5 g/mol. Its structure features multiple nitrogen atoms within a triazatricyclo framework and a pyrazole derivative that contributes to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Pyrazole derivatives are known to exhibit a broad spectrum of activities, including:
- Anti-inflammatory effects : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response.
- Antimicrobial properties : The presence of thiophene and pyrazole rings enhances the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
- Anticancer activity : Research indicates that such compounds may induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.
Biological Activity Data Table
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | COX inhibition | |
| Antimicrobial | Disruption of cell membranes | |
| Anticancer | Induction of apoptosis | |
| Enzyme inhibition | Targeting specific kinases |
Case Studies and Research Findings
-
Anti-inflammatory Activity :
A study demonstrated that pyrazole derivatives significantly reduced inflammation in animal models by inhibiting COX enzymes. The specific compound showed comparable efficacy to established non-steroidal anti-inflammatory drugs (NSAIDs) . -
Antimicrobial Efficacy :
In vitro assays revealed that the compound exhibited potent antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis . -
Anticancer Potential :
Several studies have reported that pyrazole derivatives can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins .
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity, particularly for distinguishing pyrazole and thiophene protons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in tricyclic ring conformations and stereochemistry .
Advanced Tip : Pair differential scanning calorimetry (DSC) with melting point data to assess polymorphic stability .
How can researchers design initial biological activity screens for this compound?
Q. Basic Research Focus
- In Vitro Assays : Prioritize enzyme inhibition studies (e.g., kinase or protease targets) due to the compound’s heterocyclic motifs .
- Cell-Based Models : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity, noting IC₅₀ values at 24–72 hours .
Methodological Tip : Include positive controls (e.g., doxorubicin) and validate results across ≥3 independent replicates .
What computational strategies are effective for predicting target interactions?
Q. Advanced Research Focus
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets or allosteric sites .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Data Analysis : Compare binding free energies (ΔG) across homologs (e.g., thiazole vs. pyrazole derivatives) to identify critical substituents .
How can contradictory bioactivity data across assay models be resolved?
Q. Advanced Research Focus
- Dose-Response Validation : Test concentrations from 1 nM to 100 µM to rule out assay-specific toxicity thresholds .
- Off-Target Screening : Use proteome-wide affinity chromatography to identify non-specific binding .
Case Study : A related pyrazole-thiophene analog showed false-positive inhibition in luciferase-based assays due to fluorescence interference; switch to luminescence-free assays (e.g., ELISA) .
What strategies optimize reaction yields in catalytic cyclization steps?
Q. Advanced Research Focus
- DOE Approach : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperatures (60–120°C) using a factorial design .
- In Situ Monitoring : Employ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
Example : Ethoxycarbonyl isocyanate-mediated cyclization achieved 85% yield in dioxane vs. 62% in ethanol .
How can structure-activity relationship (SAR) studies guide derivative design?
Q. Advanced Research Focus
-
Key Modifications : Compare bioactivity of analogs with:
Substituent Position Activity Change Reference Thiophene → Furan ↓ Anticancer Methyl → CF₃ ↑ Enzymatic IC₅₀
Synthetic Priority : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
What methodologies assess compound stability under physiological conditions?
Q. Advanced Research Focus
- pH Stability : Incubate in buffers (pH 2–9) for 24 hours and quantify degradation via HPLC .
- Plasma Stability : Use human plasma at 37°C to measure half-life; <2 hours suggests prodrug optimization is needed .
How should theoretical frameworks guide mechanistic studies?
Advanced Research Focus
Link hypotheses to established concepts:
- Hammett Analysis : Correlate substituent σ values with bioactivity to identify electronic drivers .
- Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict reactivity sites .
What purification challenges arise in multi-step syntheses, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
